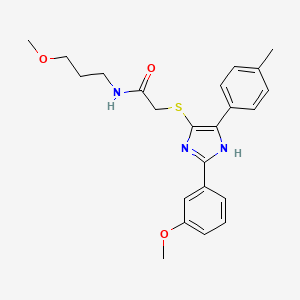

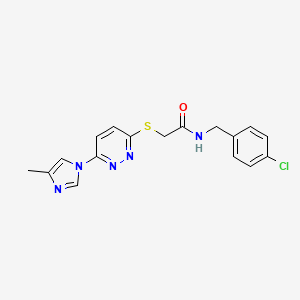

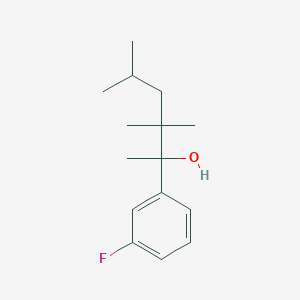

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry1.

Synthesis Analysis

The synthesis pathway for Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate involves the reaction of Isoquinoline with 4-methoxybenzyl chloride to form Isoquinolin-1-yl(4-methoxyphenyl)methyl chloride, which is then reacted with benzoic acid in the presence of a base to form the final product1.

Molecular Structure Analysis

The molecular weight of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is 369.421. The InChI Key is UQPKQCHBJQETBS-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate include the reaction of Isoquinoline with 4-methoxybenzyl chloride in the presence of a base (e.g., sodium hydroxide) to form Isoquinolin-1-yl(4-methoxyphenyl)methyl chloride. This intermediate is then reacted with benzoic acid in the presence of a base (e.g., sodium hydroxide) to form Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate1.Physical And Chemical Properties Analysis

The physical and chemical properties of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate are not readily available in the literature. However, it is known that the compound is used for research purposes only and is not intended for human or veterinary use1.科学的研究の応用

-

Efficient Synthesis of Isoquinoline and Its Derivatives

- Field : Organic and Pharmaceutical Chemistry .

- Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .

- Methods : Various methods have been proposed over the years, including the Gabriel and Colman method (1900), the Pictet and Spengler method (1911), and the Pomeranz-Fritsch method (1970). These methods involve different raw materials and conditions, such as phthalimide, strong alkaline conditions, beta-arylethylamine, carbonyl compounds, hydrogen chloride, aromatic aldehydes, and aminoacetal .

- Results : These methods have led to the synthesis of isoquinoline derivatives and have been used in the production of anti-cancer, anti-malarial, and other drugs .

-

Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Field : Synthetic Chemistry .

- Application Summary : This compound, which contains a 1,2,3-triazole moiety, is known to display significant biological activities .

- Methods : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

Safety And Hazards

The safety and hazards associated with Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate are not readily available in the literature. It is important to note that the compound is intended for research use only and is not for human or veterinary use1.

将来の方向性

The future directions of research on Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate could involve further exploration of its potential applications in medicine, pharmacology, and biochemistry. Its potent anticancer activity and neuroprotective effects make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease1.

特性

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-27-20-13-11-18(12-14-20)23(28-24(26)19-8-3-2-4-9-19)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKQCHBJQETBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)

![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)

![N-[(5-methylfuran-2-yl)methyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2685474.png)

![N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2685480.png)